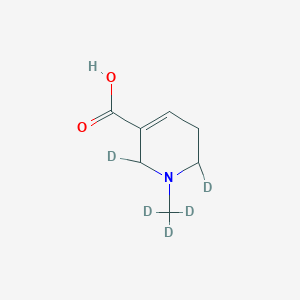

Arecaidine-d5

CAS No.: 131448-17-4

Cat. No.: VC3262889

Molecular Formula: C8H13NO2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131448-17-4 |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate |

| Standard InChI | InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3/i1D3,5D,6D |

| Standard InChI Key | HJJPJSXJAXAIPN-GGCIUVQJSA-N |

| Isomeric SMILES | [2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC |

| SMILES | CN1CCC=C(C1)C(=O)O |

| Canonical SMILES | CN1CCC=C(C1)C(=O)OC |

Introduction

Chemical Structure and Properties

Molecular Structure and Identity

Arecaidine-d5 possesses a molecular formula of C7H7D5NO2, where the "D5" denotes the five deuterium atoms . The compound contains a tetrahydropyridine ring structure with a carboxylic acid group at position 3. The deuterium atoms are specifically positioned with three replacing the hydrogen atoms in the N-methyl group (forming a trideuteriomethyl group) and two replacing hydrogen atoms at positions 2 and 6 of the ring structure .

The hydrobromide salt form, Arecaidine-d5 Hydrobromide, has the molecular formula C7H7D5BrNO2 and is characterized by the addition of hydrogen bromide to the base structure . This salt form is commonly used in research applications due to its enhanced stability and solubility characteristics.

Physical and Chemical Properties

The physical and chemical properties of Arecaidine-d5 differentiate it from non-deuterated arecaidine primarily in terms of mass and certain spectroscopic characteristics. Table 1 summarizes the key properties of this compound:

The negative XLogP3 value (-2.3) indicates that Arecaidine-d5 is hydrophilic, which influences its behavior in biological systems and its application in analytical procedures . The compound's solubility characteristics, showing slight solubility in dimethyl sulfoxide (DMSO) and methanol, impact its preparation for laboratory use .

Synthesis and Production Methods

Quality Control and Characterization

Quality control for Arecaidine-d5 typically involves a combination of analytical techniques to ensure both chemical purity and isotopic enrichment. Commercial preparations typically specify a minimum purity of 95% . Assessment of isotopic purity is particularly important for deuterated compounds, as it directly impacts their utility as analytical standards or metabolic tracers.

The Certificate of Analysis notes that "Purity is based on the analytical results of the tests performed. NMR and Elemental Analysis (if available) may have an accuracy of ± 2%. Isotopic purity is based on mass distribution observed." This highlights the technical challenges in precisely characterizing deuterated compounds.

Biological Activity and Pharmacology

Receptor Interactions

While Arecaidine-d5 is primarily used as an analytical tool rather than a pharmacological agent, its biological activity is expected to closely mirror that of non-deuterated arecaidine. The parent compound is known to interact with acetylcholine receptors, with particular affinity for muscarinic receptors. The deuteration process, which replaces hydrogen with deuterium atoms, typically has minimal impact on a compound's receptor binding properties while significantly altering its mass spectrometric profile.

Deuterium Isotope Effects

The presence of deuterium can sometimes create subtle but measurable differences in the chemical reactivity and metabolic stability of a compound. These "deuterium isotope effects" arise from the differences in zero-point energy between carbon-hydrogen and carbon-deuterium bonds. While these effects are generally minor for receptor binding, they can be significant in metabolic processes where carbon-hydrogen bond breaking is involved.

Research Applications

Analytical Standards and Quantitative Analysis

The primary application of Arecaidine-d5 is as an internal standard for the quantitative analysis of arecaidine in biological samples using mass spectrometry. The deuterium labeling creates a mass shift that allows the internal standard to be distinguished from the analyte while maintaining similar chemical properties and retention times in chromatographic separations.

This application is particularly valuable in:

-

Forensic toxicology for detecting areca nut consumption

-

Pharmacokinetic studies of arecaidine

-

Environmental monitoring of alkaloid contamination

-

Quality control of pharmaceutical and natural products

Metabolic Studies

Arecaidine-d5 serves as a valuable tool in metabolic studies aimed at understanding the biotransformation pathways of areca alkaloids. The deuterium labels function as tracers that can be followed through metabolic reactions, providing insights into:

-

Metabolic rates and enzyme kinetics

-

Identification of metabolic intermediates

-

Elucidation of biotransformation pathways

-

Species differences in metabolism

These applications contribute significantly to our understanding of the pharmacology and toxicology of areca alkaloids, which remain important due to the widespread consumption of areca nuts in many parts of the world.

Related Compounds and Structural Analogs

Comparison with Parent and Related Compounds

Arecaidine-d5 belongs to a family of structurally related compounds derived from areca nut alkaloids. Table 2 presents a comparison of Arecaidine-d5 with its closely related structural analogs:

The Certificate of Analysis lists several synonyms for the related compound Arecoline-d5 Hydrobromide, including "1,2,5,6-Tetrahydro-1-(methyl-d3)-3-pyridine-2,6-d2-carboxylic Acid, Methyl Ester Hydrobromide" and "Arecaidine-d5 Methyl Ester" , highlighting the close relationship between these compounds.

Future Research Directions

Expanding Analytical Applications

Future research involving Arecaidine-d5 may focus on developing more sensitive and specific analytical methods for detecting areca alkaloids in complex biological matrices. This could lead to improved screening techniques for monitoring areca nut consumption in epidemiological studies and clinical settings.

Metabolomic Investigations

The unique properties of deuterium-labeled compounds like Arecaidine-d5 position them as valuable tools for comprehensive metabolomic investigations. Future studies might employ this compound to gain deeper insights into the complex metabolic fates of areca alkaloids and their potential interactions with various physiological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume